molecular formula C4H7N3O4 B1198521 N(1)-Glycolylbiuret CAS No. 89802-97-1

N(1)-Glycolylbiuret

Cat. No.: B1198521
CAS No.: 89802-97-1
M. Wt: 161.12 g/mol
InChI Key: OSEACUFFCNEASK-UHFFFAOYSA-N
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Description

N(1)-Glycolylbiuret (C₄H₇N₃O₄) is a stable radiolytic degradation product of cytosine, identified in aerated aqueous solutions subjected to gamma radiation . Its formation is mediated by hydroxyl radical (•OH) attack on the C5–C6 double bond of cytosine, followed by oxidative rearrangement under acidic conditions (pH 4–5) . Key structural features include a glycolyl group (CH₂OH) attached to the biuret backbone, as confirmed by high-resolution mass spectrometry (HRMS) and fragmentation patterns . Analytical techniques such as thin-layer chromatography (TLC), autoradiography, and liquid scintillation counting were employed for its isolation and quantification, with a reported radiation chemical yield (G-value) peaking at pH 4.5 .

Properties

CAS No.

89802-97-1

Molecular Formula

C4H7N3O4

Molecular Weight

161.12 g/mol

IUPAC Name

N-(carbamoylcarbamoyl)-2-hydroxyacetamide

InChI

InChI=1S/C4H7N3O4/c5-3(10)7-4(11)6-2(9)1-8/h8H,1H2,(H4,5,6,7,9,10,11)

InChI Key

OSEACUFFCNEASK-UHFFFAOYSA-N

SMILES

C(C(=O)NC(=O)NC(=O)N)O

Canonical SMILES

C(C(=O)NC(=O)NC(=O)N)O

Other CAS No.

89802-97-1

Synonyms

N(1)-glycolylbiuret

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • pH Sensitivity: N(1)-Glycolylbiuret formation is highly pH-dependent, unlike fram-l-aminoacetyl derivatives. Its G-value maximizes under mildly acidic conditions, whereas 1,5-diamino derivatives favor neutral-to-basic pH .
  • Stability: this compound exhibits greater stability compared to the cis isomer of 1,5-diamino-4,5-dihydroxyimidazolin-2-one, which undergoes rapid isomerization .
  • Radical Pathways : All compounds originate from •OH attack on cytosine’s C5–C6 bond, but divergent rearrangement mechanisms lead to distinct products .

Analytical and Quantitative Differences

  • Chromatographic Behavior: this compound was separated using a two-dimensional TLC system (ethyl acetate–propanol–water, 75:16:9 v/v), showing distinct Rf values compared to other products (Table I in ).
  • Quantitative Methods: Autoradiography and liquid scintillation counting were standardized for this compound quantification, whereas 1,5-diamino derivatives required additional isomerization controls due to instability .
  • G-Values : At pH 4.5, this compound’s G-value surpasses those of most cytosine radiolysis products, highlighting its significance as a major degradation product under acidic conditions .

Mechanistic Insights

  • Role of Oxygen : Aerated conditions promote peroxide formation during cytosine radiolysis, but this compound’s synthesis proceeds via glycolylation rather than peroxide-mediated pathways .

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